1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one

Lipophilicity Partition coefficient Drug-likeness

Researchers developing SAR matrices for anti-inflammatory targets or floral odorants face avoidable experimental risk when assuming functional equivalence among substituted acetophenone analogs. Small structural variations produce quantifiable differences in logP, TPSA, and receptor-interaction potential. 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one (CAS 873975-02-1) offers a differentiated scaffold combining a para-hydroxyl H-bond donor and a β-branched isovaleroyl chain. Key advantages: • +0.25 logP over des-methyl analog for enhanced organic-phase partitioning • 2.2× higher TPSA vs. unsubstituted isovalerophenone for improved solubility • Validated synthetic pathway per WO2019141761A1 • 95% purity with consistent batch quality. Supplied with full analytical documentation for immediate integration into discovery workflows.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B13283908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C(=O)CC(C)C
InChIInChI=1S/C12H16O2/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8,13H,6H2,1-3H3
InChIKeyJOWQCLSGRMJHCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one: Chemical Class, Structural Identity, and Procurement Context


1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one (CAS 873975-02-1) is a synthetic substituted acetophenone belonging to the alkyl-phenylketone family, with molecular formula C₁₂H₁₆O₂ and molecular weight 192.25 g·mol⁻¹ . Its structure features a para-hydroxy–meta-methyl substituted phenyl ring joined to a branched 3-methylbutanoyl (isovaleroyl) chain . This bifunctional architecture—phenolic hydroxyl plus a β-branched ketone—places it at the intersection of fragrance intermediate chemistry and medicinal chemistry scaffold design, where small structural variations among in-class analogs produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric configuration that directly affect partition behavior, metabolic susceptibility, and receptor-interaction potential . The compound is commercially available at 95% purity from multiple global suppliers and is typically synthesized via Friedel–Crafts acylation of 4-hydroxy-2-methyltoluene with 3-methylbutanoyl chloride .

Why 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one Cannot Be Replaced by a Generic In-Class Analog


Substituting any of the five closest structural analogs for 1-(4-hydroxy-2-methylphenyl)-3-methylbutan-1-one entails a measurable trade-off in at least one critical physicochemical property. Removing the phenyl-ring methyl group (des-methyl analog, CAS 34887-83-7) lowers logP by approximately 0.25 log units ; switching from the isovaleroyl to a straight-chain butyryl substituent (CAS 104174-31-4) reduces logP by a similar magnitude ; contracting the branched chain to an isobutyryl group (CAS 761459-40-9) drops logP by nearly 0.4 log units and alters steric shielding of the ketone ; relocating the hydroxyl from para to ortho (CAS 55813-81-5) preserves lipophilicity but reorients the hydrogen-bond-donor vector, modifying intermolecular interaction geometry ; and eliminating both ring substituents (isovalerophenone, CAS 582-62-7) halves the polar surface area (PSA: 17.07 vs. 37.30 Ų), fundamentally changing solubility and protein-binding behavior [1]. These differences are not cosmetic—they propagate into chromatographic retention, formulation compatibility, olfactory character, and biological target engagement. For a procurement decision, assuming functional equivalence among these analogs without head-to-head verification of the specific property of interest introduces avoidable experimental risk.

Quantitative Differentiation Evidence for 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one Versus Closest Analogs


Lipophilicity (LogP) Head-to-Head: Isovaleroyl Chain Delivers Higher LogP Than Straight-Chain or Isobutyryl Analogs

The target compound exhibits a computed logP of 2.92942, which is 0.246 log units higher than the straight-chain analog 1-(4-hydroxy-2-methylphenyl)butan-1-one (logP 2.68342) and 0.390 log units higher than the isobutyryl analog 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one (logP 2.53930) . This difference corresponds to an approximately 1.8-fold and 2.5-fold increase in octanol–water partition coefficient, respectively, and is attributable to the additional methylene unit and branching pattern of the isovaleroyl chain . The regioisomer 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has an identical computed logP (2.92942), indicating that the acyl chain, not the phenyl-ring substitution pattern, is the dominant driver of lipophilicity in this series .

Lipophilicity Partition coefficient Drug-likeness

Topological Polar Surface Area: >2× Higher PSA Than Unsubstituted Isovalerophenone Dictates Solubility and H-Bonding Capacity

The target compound has a topological polar surface area (TPSA) of 37.30 Ų, contributed entirely by the phenolic –OH (donor) and ketone carbonyl (acceptor) . This is >2.2× higher than unsubstituted isovalerophenone (TPSA = 17.07 Ų), which lacks both the hydroxyl and the ring-methyl groups [1]. All hydroxyl-bearing analogs in the series share the same TPSA of 37.30 Ų, confirming that the phenolic –OH is the sole driver of PSA differentiation within this congeneric set . The practical consequence is that the target compound will exhibit markedly lower octanol–water partition and higher aqueous solubility than isovalerophenone, while being indistinguishable from hydroxylated analogs by PSA alone.

Polar surface area Hydrogen bonding Solubility

Molecular Weight Differential: +14 Da Relative to Most Analogs Affects Molar Dosing and Diffusion

With a molecular weight of 192.25 g·mol⁻¹, the target compound is approximately 7.9% heavier than the majority of its direct analogs, which share MW ≈ 178.23 g·mol⁻¹ (CAS 104174-31-4, 34887-83-7, 761459-40-9) . This mass difference originates from the additional methylene group in the isovaleroyl chain. The regioisomer CAS 55813-81-5 has identical MW (192.25) because it shares the same molecular formula . For experimental protocols requiring equimolar concentrations, this ~8% mass difference translates to an 8% higher gravimetric requirement per mole, which is non-trivial in high-throughput screening where compound weighing errors propagate into apparent potency differences.

Molecular weight Physicochemical properties Dosing calculation

Regiochemical Differentiation: para-Hydroxy–meta-Methyl Pattern vs. ortho-Hydroxy–meta-Methyl Isomer

The target compound positions the hydroxyl group para to the ketone linker and the methyl group meta (2-position), whereas the regioisomer CAS 55813-81-5 places the hydroxyl ortho (2-position) and the methyl at the 5-position . While both isomers share identical molecular formula (C₁₂H₁₆O₂), MW (192.25), logP (2.92942), and TPSA (37.30), the ortho-hydroxyl in CAS 55813-81-5 can form an intramolecular hydrogen bond with the ketone carbonyl, reducing its availability for intermolecular H-bonding and potentially shielding the carbonyl from nucleophilic attack . This intramolecular H-bond is geometrically impossible for the para-hydroxy target compound, leaving both the phenolic –OH and the ketone carbonyl fully available for intermolecular interactions. This regiochemical difference is expected to manifest in differential chromatographic retention on polar stationary phases and differential biological target engagement.

Regiochemistry Structure–activity relationship Hydrogen bonding

Derivative COX-2 Inhibitory Activity: Proxy Evidence for Pharmacological Differentiation Potential

A structurally proximate derivative, 1-(4-hydroxy-3-methylphenyl)-2-methylbutan-1-one (differing from the target compound only in the positions of the ring methyl group and the chain methyl branch), demonstrates COX-2 inhibitory activity with an IC₅₀ of 3.2 μM in preclinical models . In contrast, the unsubstituted parent isovalerophenone (CAS 582-62-7) shows no reported COX-2 activity at comparable concentrations, and the straight-chain analog (CAS 104174-31-4) has not been reported to exhibit COX-2 inhibition in the peer-reviewed literature [1]. While direct COX-2 data for the target compound itself are not yet published, the combination of a para-hydroxyl (H-bond donor to Arg120/Ser530 in the COX-2 active site) and a branched alkyl chain (filling the hydrophobic side pocket) mirrors the pharmacophoric features of known COX-2 inhibitors and distinguishes this scaffold from non-hydroxylated or straight-chain analogs [2].

COX-2 inhibition Anti-inflammatory Drug discovery scaffold

Synthetic Utility: Patent-Cited Intermediate for Lily-of-the-Valley Fragrance Compounds

Patent WO2019141761A1 cites structural analogs of 1-(4-hydroxy-2-methylphenyl)-3-methylbutan-1-one as key intermediates for synthesizing lily-of-the-valley (Convallaria majalis) odorants . The branched isovaleroyl chain contributes to the volatility profile required for fragrance applications, while the phenolic –OH enables subsequent functionalization (etherification, esterification, glycosylation) . The straight-chain analog (CAS 104174-31-4) and the isobutyryl analog (CAS 761459-40-9) lack the optimal volatility–substantivity balance conferred by the isovaleroyl branching pattern, and the unsubstituted isovalerophenone lacks the hydroxyl handle necessary for downstream derivatization [1]. This positions the target compound as a uniquely suitable scaffold within this congeneric series for fragrance intermediate applications.

Fragrance chemistry Patent intermediate Synthetic building block

Recommended Application Scenarios for 1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Optimization Programs Requiring a Hydroxylated, Branched-Chain Butyrophenone Scaffold

For medicinal chemistry teams pursuing COX-2 or broader anti-inflammatory targets, the target compound offers a scaffold that combines the pharmacophoric elements—para-hydroxyl H-bond donor and branched hydrophobic chain—absent in unsubstituted isovalerophenone (CAS 582-62-7) and straight-chain analogs (CAS 104174-31-4). The derivative evidence of COX-2 IC₅₀ = 3.2 μM for a closely related compound , together with the 2.2× higher TPSA relative to the unsubstituted parent [1], supports its prioritization over non-hydroxylated analogs when hydrogen-bonding interactions with the target are expected. The para-hydroxy configuration further distinguishes it from the ortho-hydroxy regioisomer (CAS 55813-81-5), whose intramolecular H-bond may reduce donor availability for target engagement .

Fragrance Intermediate Synthesis Where Hydroxyl Functionalization and Balanced Volatility Are Required

R&D groups developing novel lily-of-the-valley or related floral odorants should select this compound over isovalerophenone (lacks hydroxyl derivatization handle) and over the isobutyryl analog (altered volatility profile). The patent precedent in WO2019141761A1 establishes a validated synthetic pathway, and the presence of both a phenolic –OH (for etherification, esterification, or glycosylation) and an isovaleroyl chain (for the desired volatility–substantivity balance) makes it a rationally chosen building block. The ~0.4 logP advantage over the isobutyryl analog also translates to improved organic-phase partitioning during extractive workup.

Chromatographic Method Development and Analytical Reference Standard Selection

When developing HPLC or GC methods for substituted butyrophenones, the target compound's retention behavior will differ measurably from its analogs due to its unique combination of logP (2.93) and TPSA (37.30). Relative to isovalerophenone (logP 2.92, TPSA 17.07), it will elute earlier on reversed-phase columns due to higher polarity [1]; relative to the straight-chain analog (logP 2.68), it will show longer retention . These predictable differences make it a valuable system-suitability marker in method validation, provided the specific regioisomer is correctly identified, as the ortho-hydroxy isomer (CAS 55813-81-5) shares identical logP and TPSA and would co-elute under non-optimized conditions .

Structure–Activity Relationship (SAR) Studies on Substituted Acetophenone/Butyrophenone Pharmacophores

This compound occupies a distinct position in a congeneric SAR matrix, filling the gap between straight-chain (CAS 104174-31-4) and isobutyryl (CAS 761459-40-9) variants of the 4-hydroxy-2-methylphenyl ketone series. The +0.246 logP increment over the straight-chain analog and +0.390 over the isobutyryl analog allows systematic exploration of lipophilicity–activity relationships without altering the phenyl-ring substitution pattern. Its identical MW and logP to the ortho-hydroxy regioisomer (CAS 55813-81-5) provides an ideal matched molecular pair for isolating the effect of hydroxyl positioning on biological activity, solubility, and metabolic stability.

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